1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid
Overview
Description
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure It contains a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a thienyl ring
Preparation Methods
The synthesis of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienyl Ring: The thienyl ring is synthesized through a series of reactions involving thiophene derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The thienyl and piperidine rings are coupled together using cross-coupling reactions, such as Suzuki-Miyaura coupling, under specific conditions.
Final Functionalization: The carboxylic acid group is introduced in the final step through oxidation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting sulfonyl groups to thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules through various coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound may also interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid can be compared with similar compounds such as:
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid: Differing by the position of the carboxylic acid group, this compound may exhibit different reactivity and biological activity.
1-[(5-Chloro-2-thienyl)sulfonyl]-5-indolinecarboxylic acid: Featuring an indoline ring instead of a piperidine ring, this compound has distinct chemical properties and applications.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-8-3-4-9(17-8)18(15,16)12-5-1-2-7(6-12)10(13)14/h3-4,7H,1-2,5-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBGCBIDDMVVOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186623 | |
Record name | 1-[(5-Chloro-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384847-77-2 | |
Record name | 1-[(5-Chloro-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384847-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(5-Chloro-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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